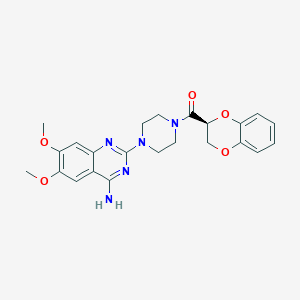

Doxazosin, (S)-

Description

Significance of Chirality in Pharmaceutical Compound Research

The recognition of chirality's role in drug action has significantly reshaped pharmaceutical research. Biological targets within the human body are inherently chiral, being composed of chiral building blocks like amino acids and carbohydrates chiralpedia.com. Consequently, these targets often exhibit stereoselective interactions with drug molecules rsc.orgijpras.com. This stereoselectivity means that enantiomers of a chiral drug can display markedly different pharmacological effects mdpi.comlifechemicals.comnih.gov.

These differences can manifest in several ways:

Differential Potency and Efficacy: One enantiomer (the eutomer) may be significantly more potent or efficacious than the other (the distomer) chiralpedia.com.

Varied Pharmacokinetics: Enantiomers can be absorbed, distributed, metabolized, and excreted at different rates, leading to distinct pharmacokinetic profiles mdpi.comijpras.comnih.gov.

Altered Safety Profiles: The distomer might be inactive, less active, or even possess undesirable or toxic effects, as famously illustrated by the thalidomide (B1683933) tragedy mdpi.comrsc.orglifechemicals.comresearchfloor.orgslideshare.net.

In response to these considerations, regulatory agencies like the U.S. Food and Drug Administration (FDA) have increasingly favored the development of single-enantiomer drugs over racemic mixtures acs.orgnih.gov. This trend, often referred to as a "chiral switch," involves developing a pure enantiomer from a previously marketed racemic drug, aiming to enhance therapeutic outcomes by eliminating the inactive or potentially harmful distomer mdpi.comrsc.orgresearchfloor.orgacs.org. Currently, a substantial proportion of approved drugs are chiral, and the development of enantiomerically pure compounds continues to grow rsc.orgtaylorandfrancis.com.

Enantiomeric Considerations in Doxazosin (B1670899) Studies

Doxazosin, a quinazoline (B50416) derivative, possesses a chiral center within its molecular structure, leading to the existence of two enantiomers: (R)-Doxazosin and (S)-Doxazosin, typically administered as a racemic mixture ((±)-Doxazosin) cdnsciencepub.comresearchgate.netresearchgate.netwikipedia.org. Research into Doxazosin has explored the distinct biological activities and properties of its individual enantiomers to understand potential stereoselectivity in its mechanism of action and pharmacokinetic behavior.

Studies have investigated the interaction of Doxazosin enantiomers with various alpha-1 adrenoceptor subtypes, which are the primary targets for its therapeutic effects in hypertension and benign prostatic hyperplasia fda.govdrugbank.comauajournals.orgdrugbank.comresearchgate.net. While some research indicates that both enantiomers and the racemate exhibit potent antagonism with balanced activity across α1A, α1B, and α1D subtypes in certain experimental models nih.govcdnsciencepub.com, other studies highlight notable stereoselectivity. For instance, differences have been observed in their binding affinities to α2-adrenoceptors, with (S)-Doxazosin showing slightly lower affinity than (R)-Doxazosin nih.gov. Furthermore, comparative studies on vascular smooth muscle and cardiac tissues have revealed differential effects. (S)-Doxazosin has been reported to have a weaker blocking effect on α1D receptors in rat vascular smooth muscle compared to (+)-Doxazosin frontiersin.org. In cardiac tissues, (+)-Doxazosin induces negative inotropic effects, while (-)-Doxazosin elicits positive inotropic effects, suggesting an α1-adrenoceptor-independent mechanism for the latter researchgate.net.

Pharmacokinetic studies have also indicated stereoselectivity, particularly in plasma protein binding, where (+)Doxazosin generally exhibits higher binding capacities than (-)Doxazosin across different species, including humans researchgate.netnih.govnih.gov. Metabolic studies have also identified potential stereoselective metabolism, with (-)-Doxazosin being depleted faster than (+)-Doxazosin under certain experimental conditions, suggesting stereoselective inhibition at metabolic enzymes like CYP3A frontiersin.orgpatsnap.com. These findings underscore the importance of investigating individual enantiomers to fully elucidate the complex pharmacological profile of Doxazosin.

Data Tables

To illustrate the research findings on the enantiomeric differences of Doxazosin, the following data tables summarize key experimental results.

Table 1: Comparative Alpha-Adrenoceptor Binding Affinities of Doxazosin Enantiomers

| Receptor Subtype | Target Tissue/System | (S)-Doxazosin (pKi) | (R)-Doxazosin (pKi) | Racemic Doxazosin (pKi) | Reference |

| α1-adrenoceptor | Human Prostate | 8.61-8.65 | 8.47-8.55 | 8.60-8.63 | nih.gov |

| α1-adrenoceptor | Rat Aorta | 8.625 ± 0.053 | 9.503 ± 0.051 | N/A | cdnsciencepub.com |

| α2-adrenoceptor | N/A | 5.91-5.94 | 6.47-6.54 | N/A | nih.gov |

Note: pKi values represent the negative logarithm of the inhibition constant, indicating binding affinity. Higher values denote stronger binding.

Table 2: Comparative Pharmacological Effects of Doxazosin Enantiomers in Animal Models

| Effect Measured | Model System | (S)-Doxazosin (Potency/Value) | (R)-Doxazosin (Potency/Value) | Racemic Doxazosin (Potency/Value) | Reference |

| Hypotensive Effect (ED30, nmol/kg) | Anesthetized Rat BP | 128.81 | 15.64 | 45.93 | nih.gov |

| Hypotensive Effect (Rank Order of Action) | Conscious Rat (Long-term) | Lowest | Higher | Highest | psu.edu |

| α1-adrenoceptor Antagonism (pKB) | Rat Caudal Artery | 8.032 ± 0.039 | 8.995 ± 0.032 | 8.694 ± 0.032 | psu.edu |

| Inotropic Effect (Atrial Tissue) | Mouse Atrium | Positive | Negative | N/A | cdnsciencepub.com |

| Potentiation of 5-HT-induced contraction | Rabbit Gastric Body | Dose-dependent | Dose-dependent | Dose-dependent | cdnsciencepub.com |

Note: BP = Blood Pressure; ED30 = Dose required to produce 30% decrease in mean arterial pressure; pKB = negative logarithm of the dissociation constant for the antagonist-receptor complex.

Table 3: Stereoselective Plasma Protein Binding of Doxazosin Enantiomers

| Species | Enantiomer | Plasma Protein Binding (%) | Concentration (ng/mL) | Reference |

| Human | (-)-Doxazosin | 89.4 - 94.3 | N/A | nih.govnih.gov |

| Human | (+)-Doxazosin | 90.9 - 95.4 | N/A | nih.govnih.gov |

| Dog | (-)-Doxazosin | 89.4 - 94.3 | N/A | nih.govnih.gov |

| Dog | (+)-Doxazosin | 90.9 - 95.4 | N/A | nih.govnih.gov |

| Rat | (-)-Doxazosin | 89.4 - 94.3 | N/A | nih.govnih.gov |

| Rat | (+)-Doxazosin | 90.9 - 95.4 | N/A | nih.govnih.gov |

Note: (+)Doxazosin exhibited significantly higher protein binding capacities than (-)Doxazosin in all three species.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104874-86-4 | |

| Record name | Doxazosin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104874864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXAZOSIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V916PA1IQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoselective Synthesis and Derivatization of S Doxazosin

Enantioselective Synthetic Methodologies

Various strategies have been developed to access chiral intermediates with high enantiomeric purity, employing both asymmetric catalysis and biocatalysis.

Transition metal catalysis, particularly using palladium and rhodium complexes with chiral ligands, has proven effective in establishing the stereochemistry of 1,4-benzodioxane (B1196944) derivatives.

Rhodium-Catalyzed Asymmetric Hydrogenation: Rhodium catalysts, often coordinated with chiral phosphine (B1218219) ligands such as ZhaoPhos derivatives, have been successfully employed for the asymmetric hydrogenation of 2-substituted 1,4-benzodioxine derivatives researchgate.netresearchgate.net. This approach can yield chiral 2-substituted 2,3-dihydrobenzo researchgate.netacs.orgdioxane derivatives with high enantioselectivities, often exceeding 99% enantiomeric excess (ee), and significant turnover numbers (TON) researchgate.net. This methodology has been instrumental in developing efficient synthetic routes towards compounds like (R)-Doxazosin hydrochloride researchgate.net.

Palladium-Catalyzed Asymmetric Desymmetrization: Palladium catalysis, utilizing chiral ligands such as spirodiphosphine monoxide (SDP(O)) ligands, has been employed for the asymmetric desymmetrization of 2-(2-haloaryl)propane-1,3-diols via intramolecular aryl C–O coupling acs.org. This method allows for the enantioselective synthesis of 2-hydroxymethyl-1,4-benzodioxanes, which are valuable chiral synthons acs.org.

Palladium-Catalyzed Asymmetric Dihydroxylation: Another palladium-catalyzed approach involves the asymmetric dihydroxylation of 1,3-dienes with catechols, using chiral pyridinebis(oxazoline) ligands. This reaction cascade can produce chiral 2-substituted 1,4-benzodioxanes with moderate to high yields and enantioselectivities researchgate.net.

Table 1: Asymmetric Catalysis for 1,4-Benzodioxane Intermediates

| Catalyst System (Metal + Ligand) | Reaction Type | Substrate | Product Type | Enantiomeric Excess (ee) | Yield | Reference |

| [Rh(cod)Cl]₂ / ZhaoPhos or N-methylated ZhaoPhos | Asymmetric Hydrogenation | Benzo[b] researchgate.netacs.orgdioxine derivatives | Chiral 2-substituted 2,3-dihydrobenzo researchgate.netacs.orgdioxanes | Up to 99% | High | researchgate.netresearchgate.net |

| Pd-catalyzed / Spirodiphosphine monoxide (SDP(O)) ligand | Asymmetric Desymmetrization (Intramolecular C-O coupling) | 2-(2-haloaryl)propane-1,3-diols | 2-Hydroxymethyl-1,4-benzodioxanes | High | High | acs.org |

| Pd-catalyzed / Chiral pyridinebis(oxazoline) ligand | Asymmetric Dihydroxylation | 1,3-Dienes with catechols | Chiral 2-substituted 1,4-benzodioxanes | Moderate to High | Moderate to High | researchgate.net |

Enzymatic methods, particularly kinetic resolution using lipases and esterases, are widely employed for the preparation of enantiomerically pure intermediates for (S)-Doxazosin. These methods leverage the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.

Enzymatic Resolution of Ethyl 1,4-Benzodioxan-2-carboxylate: A key chiral intermediate, ethyl 1,4-benzodioxan-2-carboxylate, is frequently resolved using enzymes. Esterases from Serratia species have been used to hydrolyze the ester, yielding the desired (S)-carboxylic acid with excellent enantiomeric excess researchgate.netacs.org. Similarly, lipases from Arthrobacter sp. (ABL) and Candida antarctica-B (Novozyme A/S) have demonstrated effectiveness in the kinetic resolution of this substrate, either through hydrolysis or transesterification, to produce the (S)-enantiomer with high ee researchgate.netresearchgate.netmdpi.comunimi.it.

Table 2: Enzymatic Resolution of Ethyl 1,4-Benzodioxan-2-carboxylate

| Enzyme Source/Type | Substrate | Reaction Type | Product (S-enantiomer) | Enantiomeric Excess (ee) | Yield | Reference |

| Esterase (e.g., from Serratia marcescens) | Ethyl 1,4-benzodioxan-2-carboxylate | Hydrolysis | 1,4-Benzodioxan-2-carboxylic acid | Excellent | Good | researchgate.netacs.org |

| Lipase (B570770) (Arthrobacter sp. - ABL) | Methyl-1,4-benzodioxan-2-carboxylate | Hydrolytic kinetic resolution | 1,4-Benzodioxan-2-carboxylic acid | ~99% (E=535) | Good | researchgate.netmdpi.comunimi.it |

| Lipase (Candida antarctica-B - Novozyme A/S) | Ethyl 1,4-benzodioxan-2-carboxylate | Transesterification | (S)-Ethyl 1,4-benzodioxan-2-carboxylate | Good | Good | researchgate.net |

| Arthrobacter sp. lipase (immobilized whole cells) | Ester (±)-17a | Kinetic Resolution | 1,4-Benzodioxan-2-carboxylic acid | ~99% (E=535) | Good | researchgate.net |

Asymmetric Catalysis Approaches (e.g., Palladium-catalyzed, Rh-catalyzed)

Stereochemical Control in Reaction Pathways

Achieving high enantioselectivity in the synthesis of (S)-Doxazosin precursors relies on precise control over the stereochemical outcome of key reactions. In asymmetric catalysis, the choice of chiral ligands is paramount, as they dictate the spatial environment around the metal center, influencing the approach of the substrate and thus the stereochemical induction researchgate.netacs.org. For example, specific spirodiphosphine monoxide ligands have demonstrated superior performance in palladium-catalyzed desymmetrization compared to their phosphine counterparts acs.org.

In biocatalysis, the inherent selectivity of enzymes provides the stereochemical control. Factors such as the specific enzyme used, its source, immobilization method, reaction temperature, pH, and the presence of co-solvents can significantly impact the enantioselectivity and efficiency of the resolution process researchgate.netresearchgate.netmdpi.com. Strategies like recycling the undesired enantiomer are also employed to maximize the yield of the desired chiral intermediate researchgate.netacs.org. Furthermore, crystallization of the chiral acid obtained from enzymatic resolution can serve as a method for enantiomeric enrichment, although it may sometimes lead to yield losses researchgate.netacs.org.

Derivatization Strategies for Enantiomerically Pure Precursors

Once the chiral 1,4-benzodioxane intermediate is obtained in enantiomerically pure form, it undergoes further derivatization to form the final (S)-Doxazosin molecule. A common pathway involves the conversion of the chiral carboxylic acid or ester intermediate into the corresponding amide with piperazine (B1678402), yielding (S)-1,4-benzodioxan-2-carboxypiperazine researchgate.netresearchgate.net. This piperazine derivative is then coupled with the appropriate quinazoline (B50416) moiety to form (S)-Doxazosin.

The conversion of (S)-1,4-benzodioxan-2-carboxypiperazine to (S)-Doxazosin mesylate has been reported to proceed with high efficiency, achieving yields of approximately 80% and enantiomeric purities of 99.9% ee researchgate.netresearchgate.netresearchgate.net. These derivatization steps are designed to preserve the established stereochemistry of the benzodioxane core.

Table 3: Conversion of Chiral Intermediate to (S)-Doxazosin

| Chiral Intermediate | Reaction Step | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-1,4-Benzodioxan-2-carboxylic acid | Amide formation with piperazine, followed by coupling with quinazoline moiety | 80% | 99.9% | researchgate.netresearchgate.netresearchgate.net |

| (S)-1,4-Benzodioxan-2-carboxypiperazine | Coupling with 6,7-dimethoxy-2-(4-piperazinyl)quinazolin-4-amine derivative | 80% | 99.9% | researchgate.netresearchgate.net |

Molecular and Cellular Mechanisms of Action of Doxazosin Enantiomers

Alpha-1 Adrenergic Receptor-Independent Cellular Mechanisms

Intracellular Signaling Pathway Modulation (e.g., Bax, Caspase Activation, FADD, Akt, TGF-beta, Anoikis)

Modulation of Non-Adrenergic Receptor Targets

Beyond its primary α1-adrenergic receptor antagonism, doxazosin (B1670899) has been implicated in modulating other cellular targets, including ion channels and specific proteins, with potential implications for both therapeutic effects and adverse events.

hERG Potassium Channels: Doxazosin has been shown to induce apoptosis in cells expressing human ether-a-go-go-related gene (hERG) potassium channels nih.govplos.orgdrugbank.comkit.edu. This effect appears to be independent of its α1-adrenergic receptor antagonism plos.orgdrugbank.comresearchgate.net. Evidence from mutagenesis studies suggests a direct interaction between doxazosin and the hERG channel, specifically at residues Y652 and F656 within the S6 domain, which are known drug-binding determinants nih.gov. The reduction in hERG protein levels observed in apoptotic cells treated with doxazosin further supports this interaction plos.org. While these studies primarily utilized racemic doxazosin, the potential for enantioselective interactions with hERG channels warrants further investigation, as ion channel modulation can be highly stereospecific.

Galectin-3: Doxazosin has also been observed to stimulate the expression of Galectin-3 and collagen synthesis in HL-1 cardiomyocytes nih.govnih.gov. This effect has been demonstrated to be independent of α1-adrenergic receptor blockade and the protein kinase C (PKC) pathway nih.govnih.gov. Galectin-3 is recognized as a significant mediator in cardiac hypertrophy and heart failure, suggesting that doxazosin's action on this protein may contribute to its observed effects on cardiac health nih.govnih.gov. The specific contribution of (S)-Doxazosin to Galectin-3 modulation remains an area for detailed exploration.

Investigation of Neuroprotective Mechanisms in Preclinical Models

Doxazosin has garnered attention for its potential neuroprotective properties in various preclinical models, suggesting roles beyond its cardiovascular and urological applications.

In vitro studies have shown that doxazosin can protect hippocampal slices from amyloid-β toxicity by preventing the activation of GSK-3β and mitigating Tau hyperphosphorylation nih.govresearchgate.netbiorxiv.org. Furthermore, doxazosin has been linked to increased brain-derived neurotrophic factor (BDNF) and Akt kinase activity in the cerebral cortex, correlating with neuroprotection biorxiv.org. Research also suggests that doxazosin, along with related α1-adrenergic antagonists like terazosin (B121538) and alfuzosin, may exert neuroprotective effects by activating phosphoglycerate kinase-1 (PGK1), an enzyme crucial for ATP production in glycolysis. This activation could enhance brain energy availability and thereby slow or prevent neurodegeneration neurology.orgresearchgate.net. Studies in zebrafish models of Alzheimer's disease have indicated that doxazosin can reduce neuroinflammation and improve cognitive function researchgate.net. Additionally, doxazosin has demonstrated effects on renin-angiotensin-system-regulating aminopeptidase (B13392206) activities in neuroblastoma and glioma cells, leading to inhibition of cell growth researchgate.net. While these studies often employ racemic doxazosin, the underlying mechanisms involving energy metabolism and signaling pathways could potentially be influenced by enantiomeric specificities.

Comparative Analysis of Enantiomeric Differences in Target Engagement

The distinct pharmacological profiles of doxazosin enantiomers are evident in their differential interactions with various biological targets and in their pharmacokinetic behavior.

α1-Adrenoceptor Subtype Selectivity: Studies investigating the binding and functional properties of doxazosin enantiomers at α1-adrenoceptor subtypes have yielded mixed results depending on the specific subtype and tissue studied. In binding assays using cloned human α1-adrenoceptor subtypes, racemic doxazosin, R-doxazosin, and S-doxazosin showed no significant selectivity nih.gov. Similarly, functional studies in human prostate tissue demonstrated no differential α1-adrenoceptor antagonist potency among racemic doxazosin, R-doxazosin, and S-doxazosin nih.gov. However, in the rat aorta, which expresses α1D-adrenoceptors, (-)doxazosin exhibited a lower pA2 value (indicating weaker antagonism) compared to (+)doxazosin, suggesting enantioselective recognition at this subtype nih.gov. Conversely, in rabbit prostate α1A-adrenoceptors, both enantiomers displayed similar potency nih.gov. Doxazosin also exhibits affinity for α2 adrenergic binding sites, though its affinity for α1 sites is considerably higher in human prostate tissue nih.gov.

Plasma Protein Binding: Significant stereoselective differences have been observed in the plasma protein binding of doxazosin enantiomers across species. Both (-)doxazosin and (+)doxazosin are highly bound to plasma proteins in rats, dogs, and humans. However, (+)doxazosin consistently demonstrated significantly higher protein binding capacities than (-)doxazosin. This difference in bound concentration between the enantiomers was found to increase with higher drug concentrations nih.gov. The stereoselectivity of protein binding was also noted to be more pronounced in dog plasma compared to rat and human plasma nih.gov.

Other Targets: While specific enantiomeric comparisons for hERG channel modulation and Galectin-3 interaction are not extensively detailed in the provided literature, the observed enantioselective differences in plasma protein binding and α1-adrenoceptor engagement suggest that (S)-Doxazosin could potentially exhibit distinct interactions with these targets as well. Further research is needed to elucidate these specific enantioselective mechanisms.

Data Tables

Table 1: Enantiomeric α1D-Adrenoceptor Antagonism in Rat Aorta

| Enantiomer | pA₂ Value (± SEM) |

| (-)Doxazosin | 8.625 ± 0.053 |

| (+)Doxazosin | 9.503 ± 0.051 |

Data derived from reference nih.gov. The pA₂ value quantifies the potency of an antagonist.

Table 2: Stereoselective Plasma Protein Binding of Doxazosin Enantiomers

| Species | Enantiomer | Protein Binding (%) (Concentration Range) |

| Rat | (-)Doxazosin | 89.4%–94.3% |

| Rat | (+)Doxazosin | 90.9%–95.4% |

| Dog | (-)Doxazosin | 89.4%–94.3% |

| Dog | (+)Doxazosin | 90.9%–95.4% |

| Human | (-)Doxazosin | 89.4%–94.3% |

| Human | (+)Doxazosin | 90.9%–95.4% |

Data derived from reference nih.gov. Values represent binding percentages across a concentration range of 200-800 ng/mL.

Enantioselective Biotransformation and Metabolic Research

Elucidation of Major Metabolic Pathways and Metabolite Identification

Doxazosin (B1670899) is extensively metabolized in the liver, with the majority of the administered dose excreted in the feces, primarily as metabolites. medicines.org.uktevauk.comhres.camedicaldialogues.infda.govresearchgate.netresearchgate.nethres.cae-lactancia.org Less than 5% of the drug is excreted unchanged. tevauk.comhres.cahres.cae-lactancia.org Studies have identified numerous metabolites, with over thirty identified in rat plasma following administration. nih.gov

In vitro studies indicate that the metabolism of Doxazosin is primarily mediated by the cytochrome P450 (CYP) enzyme system. medicines.org.uktevauk.comhres.camedicaldialogues.infda.gove-lactancia.orgdrugbank.comnih.govemcrit.orgfda.govnih.gov The CYP3A4 enzyme is identified as the principal enzyme responsible for Doxazosin elimination. medicines.org.uktevauk.comhres.camedicaldialogues.infda.gove-lactancia.orgdrugbank.comnih.govemcrit.orgfda.govnih.gov Additionally, CYP2D6 and CYP2C9 are also involved in Doxazosin metabolism, albeit to a lesser extent. medicines.org.uktevauk.comhres.camedicaldialogues.infda.gove-lactancia.orgdrugbank.comnih.govemcrit.orgfda.govnih.gov One study specifically noted that CYP3A4 demonstrated high selectivity in catalyzing the formation of metabolite M22 from the (-)-enantiomer of Doxazosin. nih.gov

The major metabolic transformations of Doxazosin involve O-demethylation of the quinazoline (B50416) nucleus and hydroxylation of the benzodioxan moiety. medicines.org.uktevauk.comhres.camedicaldialogues.infda.govresearchgate.netresearchgate.nethres.cae-lactancia.orgdrugbank.comnih.govgeneesmiddeleninformatiebank.nl Specifically, the primary metabolic pathways identified include 6-O-demethylation and 7-O-demethylation, alongside 6'- and 7'-hydroxylations of the parent molecule. researchgate.netgeneesmiddeleninformatiebank.nl These metabolic processes generally yield inactive metabolites. fda.govdrugbank.com

Cytochrome P450 Enzyme Involvement (e.g., CYP3A4, CYP2D6, CYP2C9)

Studies on Stereoselective Metabolism and Potential for Chiral Inversion (In Vitro, Animal Models)

Given that Doxazosin possesses a chiral center, research has investigated whether its metabolism differs between the two enantiomers, (-)-Doxazosin and (+)-Doxazosin. nih.govnih.govfrontiersin.orgresearchgate.net Studies have explored the stereoselective metabolic characteristics and mechanisms due to observed differences in enantiomer blood concentrations and pharmacological effects. nih.govnih.govfrontiersin.orgresearchgate.net

In vitro experiments using rat and human liver microsomes have revealed distinct metabolic profiles for the Doxazosin enantiomers, with some metabolites exhibiting opposing chiral metabolic characteristics between the two species' microsomal systems. researchgate.net For instance, CYP3A4 was shown to selectively catalyze the formation of a specific metabolite (M22) from (-)-Doxazosin. nih.gov Importantly, in vitro studies examining the potential for chiral inversion of Doxazosin enantiomers in plasma found no evidence of racemization. nih.gov

Characterization of Enantioselective Pharmacokinetic Interactions (Animal Models)

Stereoselective plasma protein binding has also been documented, with studies indicating that (+)-Doxazosin exhibits a greater capacity for binding to plasma proteins compared to (-)-Doxazosin across rat, dog, and human plasma. researchgate.netnih.gov

Structural Elucidation of Doxazosin Metabolites

Doxazosin undergoes extensive metabolism, leading to the identification of numerous metabolites. nih.govnih.gov A comprehensive strategy employed in rat studies successfully identified 36 distinct metabolites. nih.gov The primary metabolic pathways involve O-demethylation at the 6 and 7 positions and hydroxylation at the 6' and 7' positions of the parent molecule. researchgate.netgeneesmiddeleninformatiebank.nl Identified metabolites include various O-demethylated and C-hydroxylated products. fda.govresearchgate.nethres.cae-lactancia.orgdrugbank.comnih.govgeneesmiddeleninformatiebank.nlnih.gov Minor metabolites identified include a 2-piperazinyl metabolite, formed by the cleavage of the amide linkage, and a 2-amino compound, resulting from the opening of the piperazine (B1678402) ring. researchgate.net The structural elucidation of these metabolites relies on analyzing their fragmentation patterns obtained through techniques like liquid chromatography-electrospray ionization-high-resolution tandem mass spectrometry (LC-ESI-HRMS/MS). nih.gov For instance, Doxazosin itself shows a protonated ion at m/z 452.1925, with a characteristic base peak ion at m/z 344 observed in its MS2 spectrum. nih.gov

Advanced Analytical Methodologies for S Doxazosin Research

Spectroscopic and Spectrometric Characterization Methods

Mass Spectrometry for Fragmentation Pathway Elucidation (e.g., Electron Impact MS)

Mass spectrometry (MS) is an indispensable tool for elucidating the structural intricacies of pharmaceutical compounds, including their fragmentation pathways. Electron Impact (EI) mass spectrometry, alongside other ionization techniques like Electrospray Ionization (ESI), provides valuable insights into how molecules break down into characteristic fragments upon ionization. These fragmentation patterns serve as a molecular fingerprint, aiding in compound identification and structural confirmation.

Studies investigating the fragmentation of Doxazosin (B1670899) have utilized various MS techniques. For instance, in Electrospray Ionization – Higher-Energy Collisional Dissociation (ESI-HCD) mass spectrometry, Doxazosin typically shows a protonated molecule ([M+H]⁺) at m/z 452.1925. Further fragmentation in MS² experiments has revealed a base peak ion at m/z 344, attributed to the loss of the benzodioxane moiety (C₆H₄O₂) from the protonated molecule nih.gov. High-resolution mass spectrometry has also identified fragment ions for protonated Doxazosin, including ions at m/z 344 (proposed as C₁₇H₂₂N₅O₃⁺) formed by the elimination of C₆H₄O₂ from the benzodioxane part of the molecule, and other fragments at m/z 290 and m/z 247 doi.orgresearchgate.net. Electron Impact (EI) mass spectrometry, often coupled with computational methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, has been employed to propose comprehensive fragmentation pathways by identifying the weakest bonds susceptible to cleavage naturalspublishing.comresearchgate.net. These studies aim to correlate mass spectral fragmentation with thermal degradation pathways, providing a deeper understanding of the molecule's behavior naturalspublishing.comresearchgate.net.

Table 1: Key Mass Spectrometric Fragmentation Ions of Doxazosin

| Ion m/z | Proposed Fragment / Loss | Technique | Reference |

| 452.1925 | [M+H]⁺ (Protonated Doxazosin) | ESI-HCD-MS | nih.gov |

| 344 | [M+H–C₆H₄O₂]⁺ | ESI-HCD-MS² | nih.gov |

| 344.1 | Daughter ion | ESI-MS/MS | researchgate.net |

| 290.1 | Daughter ion | ESI-MS/MS | researchgate.net |

| 247 | Daughter ion | ESI-MS/MS | researchgate.net |

| 344.1714 | C₁₇H₂₂N₅O₃⁺ | HRMS | doi.org |

UV-Spectrophotometry and Fluorimetry for Compound Analysis

Spectroscopic techniques, particularly UV-Visible (UV-Vis) spectrophotometry and fluorimetry, are fundamental for the quantitative analysis of Doxazosin in various matrices. These methods leverage the molecule's inherent chromophoric properties.

UV-Visible Spectrophotometry: Doxazosin exhibits characteristic absorption maxima in the UV region. Reported absorption maxima include approximately 254 nm akjournals.comresearchgate.net and 245 nm rjptonline.org, often determined in specific solvents like 0.1N HCl rjptonline.org. Other studies have identified three distinct maxima: sharp and intense peaks at 196 nm and 246 nm, and a broader, less intense peak at 328 nm mdpi.com. For quantitative analysis, specific wavelengths are chosen based on sensitivity and selectivity. Methods have been developed using UV detection in High-Performance Liquid Chromatography (HPLC) at wavelengths such as 210 nm ajrconline.orgajrconline.org, 247 nm hilarispublisher.com, 251 nm psu.edu, and 245 nm cu.edu.eg. More complex spectrophotometric methods involve the formation of colored complexes, such as with FeCl₃ and 1,10-Phenanthroline, where the absorbance is measured at 510 nm tsijournals.com.

Fluorimetry: Fluorimetry offers enhanced sensitivity for Doxazosin analysis, particularly when coupled with chromatographic techniques. Doxazosin can be detected with high sensitivity using spectrofluorimetry, with a reported quantitation limit of 0.5 ng/mL researchgate.netoup.com. Fluorescence detection is often optimized with specific excitation (λEx) and emission (λEm) wavelengths. For Doxazosin, these have been reported as λEx = 255 nm and λEm = 385 nm nih.govnih.gov. These fluorimetric methods are suitable for pharmacokinetic studies due to their sensitivity and ability to detect low concentrations researchgate.netoup.com.

Table 2: UV Absorption Maxima of Doxazosin

| λmax (nm) | Solvent/Conditions | Technique | Reference |

| 196 | Aqueous solution | UV-Vis | mdpi.com |

| 246 | Aqueous solution | UV-Vis | mdpi.com |

| 328 | Aqueous solution | UV-Vis | mdpi.com |

| 254 | Varies | UV-Vis | akjournals.comresearchgate.net |

| 245 | 0.1N HCl | UV-Vis | rjptonline.org |

| 251 | Mobile Phase | HPLC-UV | psu.edu |

Stability-Indicating Methods and Degradation Product Analysis (e.g., Forced Degradation Studies)

Understanding the stability of (S)-Doxazosin under various stress conditions is crucial for ensuring its quality and efficacy throughout its shelf life. Stability-indicating methods are designed to accurately quantify the intact drug in the presence of its degradation products. Forced degradation studies are integral to developing and validating these methods.

Doxazosin mesylate is known to degrade under specific stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.

Acid and Base Hydrolysis: Doxazosin mesylate has been observed to degrade under both acidic (e.g., 0.1N HCl, 0.5M HCl) and basic (e.g., 0.1N NaOH, 0.5M NaOH) hydrolysis conditions ajrconline.orgajrconline.orghilarispublisher.comresearchgate.netnih.gov. Studies indicate that degradation is more pronounced in basic conditions, sometimes requiring prolonged exposure or elevated temperatures ajrconline.orghilarispublisher.comresearchgate.netnih.gov.

Oxidative Degradation: Exposure to oxidizing agents such as hydrogen peroxide (H₂O₂) can also lead to the degradation of Doxazosin hilarispublisher.comresearchgate.netnih.gov.

Photolytic Degradation: Doxazosin is susceptible to degradation when exposed to light, with studies noting changes in spectral characteristics and the formation of degradation products nih.govirb.hr.

Thermal Degradation: While generally more stable under thermal stress compared to hydrolytic or oxidative conditions, prolonged exposure to elevated temperatures can still induce degradation hilarispublisher.comnih.gov.

Stability-Indicating Methods: To accurately assess the purity and stability of Doxazosin, stability-indicating methods, predominantly based on High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), have been developed. These methods are capable of separating Doxazosin from its process-related impurities and degradation products. Common chromatographic conditions involve reversed-phase C18 columns with mobile phases typically consisting of mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers (e.g., phosphate (B84403) buffer, H₃PO₄) researchgate.netajrconline.orgajrconline.orghilarispublisher.comcu.edu.egresearchgate.netnih.govresearchgate.net. Detection is usually performed using UV detectors at wavelengths around 210-254 nm ajrconline.orgajrconline.orghilarispublisher.compsu.educu.edu.egnih.gov.

Degradation Products: Forced degradation studies have identified that Doxazosin can form various degradation products under stress conditions. While specific structures are not always fully elucidated in all reports, studies have identified degradation products under photolytic and photocatalytic conditions, including compounds like C₁₇H₂₁N₅O₃, C₁₇H₂₃N₅O₄ (resulting from dioxane cycle cleavage), and C₂₃H₂₅N₅O₇ (resulting from hydroxylation) irb.hr. The development of stability-indicating methods is crucial for monitoring these impurities and ensuring the quality of pharmaceutical formulations ajrconline.orgajrconline.orghilarispublisher.comresearchgate.netnih.govresearchgate.netresearchgate.net.

Table 3: Summary of Forced Degradation Studies for Doxazosin

| Stress Condition | Medium/Parameters | Observed Degradation | Reference |

| Acid Hydrolysis | 0.1N HCl, 0.5M HCl, 1M HCl, 1.5M HCl; various temp. | Degradation observed | ajrconline.orgajrconline.orghilarispublisher.comresearchgate.netnih.gov |

| Base Hydrolysis | 0.1N NaOH, 0.5M NaOH, 1M NaOH, 1.5M NaOH; various temp. | Degradation observed | ajrconline.orgajrconline.orghilarispublisher.comresearchgate.netnih.gov |

| Oxidative Degradation | 3% H₂O₂, 5% H₂O₂, 10% H₂O₂, 30% H₂O₂ | Degradation observed | hilarispublisher.comresearchgate.netnih.gov |

| Photolytic Degradation | UV light (365 nm), simulated solar light, sunlight | Degradation observed | nih.govirb.hr |

| Thermal Degradation | 60°C, 70°C, 105°C | Minor degradation | ajrconline.orgajrconline.orghilarispublisher.comnih.gov |

Computational Chemistry and Molecular Modeling of S Doxazosin

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing drug candidates. researchgate.netbepls.com For quinazoline-based α1-adrenergic receptor antagonists like doxazosin (B1670899), SAR analysis reveals the importance of its key structural components: the quinazoline (B50416) core, the piperazine (B1678402) linker, and the N-acyl group (the benzodioxan moiety). researchgate.netmdpi.com

The general structure of doxazosin consists of three main parts:

Quinazoline Core : The 4-amino-6,7-dimethoxyquinazoline group is crucial for affinity to the α1-adrenoceptor. This part of the molecule is a common feature in other selective α1-antagonists like prazosin (B1663645) and terazosin (B121538). researchgate.net

Piperazine Ring : This central ring acts as a linker between the quinazoline core and the acyl group. researchgate.net The piperazine moiety is a common feature in non-selective alpha-1 blockers and contributes to their binding characteristics. wikipedia.org

Benzodioxan Moiety : This part, attached to the piperazine ring via a carbonyl group, significantly influences the pharmacokinetic properties of the molecule. wikipedia.org The chiral carbon is located in this fragment, and its stereochemistry can affect receptor interaction and metabolism. researchgate.net

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking simulates the binding of a ligand to a receptor, predicting its preferred orientation and binding affinity. Doxazosin, as a non-selective antagonist, binds to all three α1-adrenoceptor subtypes (α1A, α1B, α1D). mdpi.com Docking studies provide insights into the specific interactions that govern this binding.

Recent studies using a cryo-electron microscopy structure of the human α1A-adrenoceptor have begun to elucidate these interactions at a molecular level. mdpi.com While doxazosin itself was not the primary ligand in these specific simulations, the methodology is directly applicable. For related antagonists, key interactions involve hydrogen bonds and hydrophobic contacts within the receptor's binding pocket. For example, docking of the antagonist tamsulosin (B1681236) to the α1A-adrenoceptor revealed multiple interaction points. mdpi.com Homology models of α1-adrenoceptors have also been used for docking studies to understand subtype selectivity. acs.org

Beyond its primary targets, docking studies have explored doxazosin's interaction with other proteins. An in silico screening identified doxazosin as a potential agonist for the EphA2 receptor, a target in cancer therapy. plos.org Molecular modeling suggested that doxazosin interacts with a hydrophobic pocket in the EphA2 ligand-binding domain. plos.org Another study used docking to investigate doxazosin as a repurposed drug candidate against the SARS-CoV-2 main protease (MPRO), identifying potential binding interactions. A separate docking analysis against the viral RNA-dependent polymerase (RdRp) showed that doxazosin could form three conventional hydrogen bonds with residues TYR455, ARG553, and ARG624, along with several van der Waals and pi-alkyl interactions. researchgate.net

A summary of key interactions from a docking study of Doxazosin with a viral RdRp is presented below.

| Interaction Type | Interacting Residues in RdRp |

| Conventional Hydrogen Bonds | TYR455, ARG553, ARG624 |

| Van der Waals Contacts | LYS545, ALA554, THR556, VAL557, LYS798 |

| Pi-Alkyl Interactions | LYS551, ARG553, LYS621, ARG624 |

| Data sourced from a study on Doxazosin interactions with a viral RdRp. researchgate.net |

Quantum Chemical Calculations (e.g., Density Functional Theory, Natural Bond Orbital Analysis) for Conformational Analysis and Reactivity

Quantum chemical calculations are powerful for investigating the electronic structure, conformation, and reactivity of molecules. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been applied to doxazosin to understand its fundamental properties. naturalspublishing.comresearchgate.net

DFT calculations, using methods like B3LYP with basis sets such as 6-311G, have been used to determine the optimized molecular geometry, total energy, and charge distribution of both neutral and positively charged doxazosin molecules. naturalspublishing.com These calculations help identify the weakest bonds, providing a basis for understanding fragmentation patterns observed in mass spectrometry and thermal analysis. naturalspublishing.com For example, Mulliken charge analysis revealed that certain carbon atoms (C13 and C16) carry larger positive charges due to their attachment to electronegative oxygen atoms, making them potential reactive sites. naturalspublishing.com

NBO analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies delocalization effects through donor-acceptor interactions. uni-muenchen.dewikipedia.orgnih.gov For doxazosin, NBO analysis was performed at the DFT/B3LYP/6-311G level to understand intramolecular bonding and hyperconjugative interactions. naturalspublishing.com This analysis helps to rationalize the molecule's stability and electronic properties. naturalspublishing.com

In a study of (S)-doxazosin, 13C NMR chemical shifts were calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods, with the results showing good correlation with experimental data, aiding in the complete assignment of NMR signals. researchgate.netpku.edu.cn

Optimized Structural Parameters of Doxazosin from DFT Calculations The following table presents a selection of computed bond lengths and angles for the neutral doxazosin molecule as calculated by the DFT/B3LYP/6-31G(d) level of theory.

| Parameter | Bond/Angle | Computed Value |

| Bond Length (Å) | C4-N5 | 1.373 |

| N5-C6 | 1.385 | |

| C13-O14 | 1.364 | |

| C16-O17 | 1.366 | |

| N12-C15 | 1.464 | |

| N12-C16 | 1.465 | |

| Bond Angle (o) | C4-N5-C6 | 116.5 |

| C13-O14-C15 | 117.5 | |

| C16-O17-C18 | 117.4 | |

| C15-N12-C16 | 111.4 | |

| Data adapted from El-Desawy et al. (2017). Note: Atom numbering may vary between studies. naturalspublishing.com |

Photochemical Behavior and Time-Resolved Spectroscopic Investigations

The interaction of doxazosin with light has been investigated to understand its photostability and the primary photochemical events that lead to its degradation. mdpi.commiddlebury.edu Doxazosin is a photolabile compound, and its degradation is influenced by factors such as pH and the type of light source (UV or simulated solar light). mdpi.commiddlebury.edu The degradation process is promoted in basic media. mdpi.commiddlebury.eduresearchgate.net

A combined experimental and computational approach using steady-state and time-resolved spectroscopy alongside time-dependent DFT (TD-DFT) has elucidated the initial events after photoexcitation. nih.gov In an aqueous solution, doxazosin exists in both protonated and non-protonated forms, with the protonated form being dominant at physiological pH (pKa = 6.75). nih.gov Computational results indicated that the most basic nitrogen atom is at position 1 of the quinazoline ring. nih.gov

Upon photoexcitation, the excited state is also acidic (pKa* = 1.31), and different decay times from the singlet excited state are observed for the non-protonated (5 ns) and protonated (13 ns) forms. nih.gov Laser flash photolysis (LFP) studies have been crucial in characterizing the triplet excited state and the formation of radical species. nih.gov LFP detected a doxazosin radical formed via a photoinduced intramolecular electron transfer from the benzodioxane-carbamoyl moiety to the protonated aminoquinazoline part. nih.gov

Photophysical Properties of Doxazosin

| Parameter | Value | Conditions |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | 0.51 | H2O |

| Fluorescence Quantum Yield (ΦF) | 0.64 | Basic media |

| Intersystem Crossing Quantum Yield (ΦISC) | 0.17 | - |

| Triplet State Lifetime (τT) | 11 µs | - |

| Triplet-Triplet Molar Absorption Coeff. (εT) | 11600 ± 100 M⁻¹cm⁻¹ | at 520 nm |

Data sourced from Mandić et al. (2024). nih.gov

In Silico Prediction of Enantioselective Interactions and Metabolic Transformations

Doxazosin is administered clinically as a racemate, a mixture of the (S)- and (R)-enantiomers. researchgate.netnih.gov There is significant interest in understanding the enantioselective metabolism of doxazosin, as the two enantiomers can exhibit different pharmacokinetic and pharmacodynamic profiles. researchgate.netnih.gov

Comprehensive studies have been conducted to investigate the metabolic fate of the individual enantiomers in rats and using human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes. nih.gov These studies revealed that while the metabolites identified in rat and human liver microsomes were the same, the metabolic profiles and rates of formation for the (+) and (-) enantiomers were substantially different. nih.gov

The metabolism of doxazosin primarily occurs in the liver through O-demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan portion. drugbank.come-lactancia.org In vitro studies have identified several CYP enzymes involved in its metabolism, with CYP3A4 being the primary pathway, and CYP2D6 and CYP2C9 playing lesser roles. drugbank.come-lactancia.org

Enantioselective studies have shown that different CYP enzymes have distinct preferences for metabolizing the doxazosin enantiomers. For instance, CYP3A4 was found to highly specifically and selectively catalyze the formation of a specific metabolite (M22) from (-)-doxazosin. nih.gov Such detailed metabolic profiling, which combines in vivo and in vitro experiments, provides the foundational data needed to develop and validate in silico models for predicting enantioselective metabolic transformations. nih.gov The chiral carbon in the doxazosin structure significantly affects its interaction with α1D-adrenoceptors, highlighting the importance of stereoselectivity in its biological activity. researchgate.net

Future Directions and Emerging Research Applications of S Doxazosin

Investigation of Novel Molecular Targets Beyond Established Receptors

Current research into doxazosin (B1670899) primarily centers on its well-characterized antagonism of alpha-1 adrenergic receptors. However, there is emerging interest in understanding if (S)-Doxazosin exhibits activity at other molecular targets, which could unlock new therapeutic avenues. Investigations into potential off-target effects or novel receptor interactions are nascent, with limited specific findings reported in the current literature for the (S)-enantiomer in this regard. Future research may explore its interactions with other G protein-coupled receptors or intracellular signaling pathways that are not directly related to alpha-1 adrenergic blockade.

Development and Application of Chemical Biology Probes for Target Identification and Validation

The development of chemical biology probes is crucial for elucidating drug mechanisms and identifying new targets. While doxazosin's established pharmacological profile is understood, the specific application or development of (S)-Doxazosin as a chemical probe for target identification and validation has not been extensively documented in the available research snippets. Future research could involve synthesizing modified (S)-Doxazosin derivatives, such as fluorescently labeled or affinity-purified versions, to map its interactions within cellular systems and validate potential novel targets identified in preliminary screens.

Preclinical Research in Non-Classical Therapeutic Areas

Preclinical research is actively exploring the efficacy of (S)-Doxazosin in therapeutic areas beyond its primary indications.

Mechanism-Based Studies in Neurological and Psychiatric Disorder Models (e.g., PTSD, Substance Use Disorders, Neurodegeneration)

(S)-Doxazosin, and doxazosin more broadly, has shown promise in preclinical and clinical investigations related to post-traumatic stress disorder (PTSD). Research suggests that doxazosin may be effective in mitigating PTSD-related nightmares, potentially offering an alternative to prazosin (B1663645) due to its longer half-life, which could improve adherence and provide sustained symptom relief ahrq.govresearchgate.net. Studies have indicated that doxazosin can lead to significant improvements in PTSD symptoms, including sleep quality and a decrease in nightmare frequency researchgate.net.

While the current findings highlight potential in PTSD, research into (S)-Doxazosin's mechanism-based effects in models of substance use disorders and neurodegenerative diseases is less documented in the provided literature. However, the role of norepinephrine (B1679862), a neurotransmitter affected by alpha-1 adrenergic antagonists, in neuronal apoptosis and cognitive impairment suggests a potential area for future investigation in neurodegeneration models researchgate.net.

Table 1: Preclinical and Clinical Findings in Neurological and Psychiatric Disorder Models

| Disorder | Model/Context | Intervention | Key Finding | Citation |

| PTSD | Clinical studies | Doxazosin | Improved sleep quality, decreased nightmares | researchgate.net |

| PTSD | Clinical studies | Doxazosin ER | Significant improvement in PTSD symptoms | researchgate.net |

Vascular Function Modulation in Animal Models of Disease (e.g., Spontaneously Hypertensive Rats)

(S)-Doxazosin and doxazosin have been studied in animal models concerning vascular function. Specifically, spontaneously hypertensive rats (SHR), which exhibit elevated prostatic norepinephrine levels, have been utilized in research where doxazosin has been shown to inhibit certain cellular processes related to norepinephrine stimulation of prostatic stromal cells researchgate.netresearchgate.net. These findings suggest a role for doxazosin in modulating vascular function, potentially through its effects on adrenergic signaling pathways within the vasculature. Further preclinical investigations could explore its impact on vascular remodeling, endothelial function, and blood pressure regulation in various animal models of cardiovascular disease.

Table 2: Preclinical Research Findings in Vascular Function Modulation

| Animal Model | Condition/Context | Intervention | Mechanism/Effect | Citation |

| Spontaneously Hypertensive Rats (SHR) | Increased prostatic norepinephrine | Doxazosin | Inhibits norepinephrine stimulation of prostatic stromal cells towards smooth muscle phenotype | researchgate.net |

| Spontaneously Hypertensive Rats (SHR) | Increased prostatic norepinephrine | Doxazosin | Implicated in modulating vascular function via adrenergic pathways | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing (S)-doxazosin’s cognitive effects in addiction studies?

- Methodological Answer: Use randomized, double-blind, placebo-controlled trials with validated cognitive tasks (e.g., inhibitory control assessments) and standardized withdrawal symptom scales. Include biomarkers like salivary cotinine for tobacco use validation. Ensure adequate power analysis to detect moderate effect sizes, as demonstrated in studies linking doxazosin to improved inhibitory control in tobacco-deprived individuals .

Q. How can researchers optimize dissolution profiles for extended-release (ER) formulations of (S)-doxazosin?

- Methodological Answer: Employ mixture experimental designs (e.g., varying lactose and HPMC K100M ratios) coupled with dissolution simulations using software like DDDPlus™. Validate predictions with in vitro tests (Apparatus 2, 75 rpm, simulated gastric fluid). This approach reduces development time by ~77% while achieving high correlation (R² ≥ 0.99) between predicted and observed profiles .

Q. What statistical approaches are suitable for analyzing (S)-doxazosin’s effects on hormonal biomarkers like aldosterone and renin?

- Methodological Answer: Use mixed-effects models to account for repeated measures (e.g., pre/post-treatment). Report mean ± SEM and apply non-parametric tests (e.g., Wilcoxon signed-rank) for non-normal distributions. Multiple regression can assess covariates (age, BMI, dosage), though found no significant predictors for aldosterone-to-renin ratio (ARR) changes .

Advanced Research Questions

Q. How can conflicting cardiovascular outcomes of (S)-doxazosin (e.g., ALLHAT trial vs. urologic studies) be reconciled methodologically?

- Methodological Answer: Conduct stratified meta-analyses to isolate context-specific risks. For example, ALLHAT reported a 2.04x higher congestive heart failure (CHF) risk vs. chlorthalidone in hypertensive patients , whereas urologic trials (e.g., lower ureteric stone expulsion) showed efficacy without CHF signals . Differences in patient populations (e.g., baseline CVD risk) and endpoints (e.g., stone expulsion vs. CHF) must guide interpretation.

Q. What in vitro models best elucidate (S)-doxazosin’s anti-migratory effects in cancer?

- Methodological Answer: Use Transwell assays with chemotactic gradients (e.g., 15 ng/mL HGF) and EphA2-expressing cell lines (e.g., PC3-DAB2IP KD). Quantify migration via cell counts from 6+ random fields. Include vehicle controls (DMSO) and validate EphA2 binding via NMR relaxation data, as in , which showed reduced migration with doxazosin treatment .

Q. How should researchers address missing data in pilot studies of (S)-doxazosin for substance use disorders?

- Methodological Answer: Apply intention-to-treat (ITT) analysis with sensitivity checks (e.g., multiple imputation). In , missing urine toxicology data were conservatively coded as positive for relapse. Report abstinence rates as both raw percentages and adjusted estimates, acknowledging limitations in generalizability due to small samples .

Q. What computational tools aid in predicting drug-drug interactions (DDIs) involving (S)-doxazosin?

- Methodological Answer: Leverage pharmacokinetic (PK) modeling software (e.g., Simcyp®) to simulate CYP3A4-mediated interactions. For example, noted a 10% AUC increase with cimetidine co-administration. Validate predictions with in vitro microsomal assays and therapeutic drug monitoring in clinical cohorts .

Data Contradiction Analysis

Q. Why do studies report divergent effects of (S)-doxazosin on blood pressure (BP) and cardiovascular risk?

- Analysis: The ALLHAT trial emphasized BP-independent risks (e.g., CHF) in hypertensive patients with comorbidities , whereas found no significant BP-linked APRC changes but significant ARR reduction. These discrepancies highlight the need for phenotype-specific endpoints: BP stability vs. hormonal modulation. Stratify future trials by baseline renin activity and cardiac function.

Q. How does (S)-doxazosin’s efficacy in BPH conflict with its cognitive benefits in addiction?

- Analysis: showed 66% risk reduction in BPH progression with combination therapy (doxazosin + finasteride) , while linked doxazosin to cognitive improvements via α1-adrenergic blockade. Mechanistically, these effects arise from distinct pathways (prostatic smooth muscle relaxation vs. prefrontal cortex modulation). Cross-disciplinary collaboration is needed to explore dual therapeutic roles.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.